molecular formula C31H42ClN3 B147770 Ethyl violet CAS No. 2390-59-2

Ethyl violet

Cat. No. B147770
CAS RN: 2390-59-2
M. Wt: 492.1 g/mol
InChI Key: JVICFMRAVNKDOE-UHFFFAOYSA-M
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Description

Ethyl violet, also known as basic violet 4, is a basic dye that has been the subject of various studies due to its interaction with different substances and its behavior under various conditions. The adsorption of ethyl violet from aqueous solutions onto adsorbents like regenerated spent bleaching earth (RSBE) has been investigated, showing that the process fits well with the pseudo-second-order reaction model . Additionally, ethyl violet has been used in studies to understand its interaction with nucleic acids, which is mainly through electrostatic interactions and hydrogen bond formation . The binding of ethyl violet to RNA has also been explored, leading to the development of a novel method for the determination of RNA using ethyl violet as a labeling agent .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of ethyl violet, they do provide insights into the synthesis of related compounds. For instance, ethylene, which is the simplest organic molecule with a double bond, undergoes polymerization under high pressure to form polyethylene . This process is somewhat related to the synthesis of complex organic molecules like ethyl violet, as it involves the transformation of simple organic molecules into more complex structures.

Molecular Structure Analysis

The molecular structure of ethyl violet plays a crucial role in its interactions and the resulting chemical reactions. The studies have shown that ethyl violet can bind to nucleic acids, and this binding is influenced by the molecular structure of the dye, which allows for electrostatic interactions and hydrogen bonding . The structure-related properties are essential for the development of analytical applications, such as the spectrophotometric determination of RNA .

Chemical Reactions Analysis

Ethyl violet undergoes various chemical reactions, including photocatalytic degradation. When exposed to UV light in the presence of ZnO dispersions, ethyl violet degrades through competitive reactions such as N-de-ethylation and oxidative degradation, with multiple intermediates identified . The photocatalytic activity of TiO2 can also be modified by β-Cyclodextrin to enhance the decoloration of ethyl violet dye under UV-A light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl violet have been analyzed in different contexts. The adsorption characteristics of ethyl violet onto RSBE were studied, revealing that the adsorption is endothermic in nature . The photocatalytic decoloration efficiency and the mineralization of ethyl violet were also investigated, providing insights into the dye's behavior under light irradiation and in the presence of catalysts .

Scientific Research Applications

1. Adsorption Studies

Ethyl violet (EV) has been studied extensively in adsorption research. Ahmed et al. (2021) investigated the adsorptive removal of EV from aqueous solutions using used black tea leaves as a low-cost adsorbent, finding it to be a feasible and spontaneous process (Ahmed, Islam, & Hossain, 2021). Similarly, Tsai et al. (2005) explored the adsorption of ethyl violet on regenerated spent bleaching earth, demonstrating its efficiency and endothermic nature (Tsai, Chang, Lai, & Lo, 2005).

2. Photocatalytic Activity

The modification of TiO2 photocatalytic activity by β-Cyclodextrin in the decoloration of EV was studied by Velusamy et al. (2012), highlighting the enhanced efficiency of TiO2-β-CD/UV-A light system over TiO2/UV-A light system (Velusamy, Pitchaimuthu, Rajalakshmi, & Kannan, 2012). Wang et al. (2007) also investigated the sonocatalytic degradation of EV using TiO2, finding significant degradation efficiency in different conditions (Wang, Jiang, Zhang, Zhang, Ma, Zhang, Zhao, & Zhang, 2007).

3. Interaction with Nucleic Acids

Liu et al. (2009) reported on the interaction between EV and nucleic acids, using ethyl violet as a resonance light scattering probe for determining nucleic acids, indicating electrostatic interactions and hydrogen bond formation (Liu, Lu, Huang, Yu, & Zi, 2009). Yan-qin (2004) developed a method for determining RNA using EV as a labeling agent, showing high sensitivity and selectivity (Yan-qin, 2004).

4. Medical Applications

Murai et al. (2022) evaluated the use of EV as an alternative to crystal violet for vessel wall visualization during vascular anastomosis, finding it to be an effective alternative (Murai, Matano, Isayama, Nounaka, & Morita, 2022).

5. Environmental and Analytical Applications

Chen et al. (2006) studied the photodegradation of EV in TiO2 suspensions under visible light, providing insights into potential applications in wastewater treatment (Chen, Lu, & Chung, 2006). Wen-li (2011) explored the use of ethyl violet for microemulsion spectrophotometry in determining phosphorus in steel (Wen-li, 2011).

6. Industrial Application

Yahya et al. (2022) developed an electrochemical sensor for the detection and degradation of EV in aqueous systems, highlighting its potential for industrial applications (Yahya, Shah, Kokab, Ullah, Hakeem, Hayat, Haleem, & Shah, 2022).

Safety And Hazards

Ethyl violet is highly flammable . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be breathed in as dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVICFMRAVNKDOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C31H42ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038913
Record name Basic Violet 4
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Molecular Weight

492.1 g/mol
Source PubChem
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Physical Description

Liquid, Olive green powder; [Acros Organics MSDS]
Record name Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1)
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Record name Ethyl violet
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Product Name

Ethyl violet

CAS RN

2390-59-2
Record name Basic Violet 4
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Record name Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1)
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Record name [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,030
Citations
S Motomizu, S Fujiwara, A Fujiwara, K Toei - Analytical Chemistry, 1982 - ACS Publications
… extraction-spectrophotometry and ethyl violet is the most … , in which anionic surfactants react with ethyl violet to form ion … of anionic surfactants with ethyl violet was therefore carried …
Number of citations: 176 pubs.acs.org
CC Chen - Journal of Molecular Catalysis A: Chemical, 2007 - Elsevier
The photodegradation of ethyl violet (EV; N,N,N′,N′,N″,N″-hexaethyl-pararosaniline; CI 42600) dye was examined in aqueous ZnO dispersions under UV light irradiation. The …
Number of citations: 164 www.sciencedirect.com
CC Chen, CS Lu, YC Chung - Journal of Photochemistry and Photobiology …, 2006 - Elsevier
… To get a better understanding of the mechanistic details of this TiO 2 -assisted photodegradation of the ethyl violet dye (EV, N,N,N′,N′,N″,N″-hexaethylpararosaniline) with visible …
Number of citations: 59 www.sciencedirect.com
WT Tsai, YM Chang, CW Lai, CC Lo - Journal of colloid and interface …, 2005 - Elsevier
… The basic dye used as adsorbate without any further purification in the present study is ethyl violet (ie, basic violet 4), which was purchased from Aldrich Chemical Co. (St. Louis, USA). …
Number of citations: 85 www.sciencedirect.com
A Reffas, A Bouguettoucha, D Chebli… - Desalination and Water …, 2016 - Taylor & Francis
… In the present study, powder of NMWC has been used as an adsorbent for the removal of ethyl violet (EV) from aqueous solutions. The purpose was to optimize the management of this …
Number of citations: 34 www.tandfonline.com
JJ Andrews, RV Johnston Jr, DE Bee, JF Arens - Anesthesiology, 1990 - europepmc.org
… the ethyl violet concentration. It is recommended to minimize the problem by using ultraviolet filters and incorporating additional ethyl violet in Sodasorb. Finally, ethyl violet undergoes …
Number of citations: 26 europepmc.org
HB Lueck, BL Rice, JL McHale - Spectrochimica Acta Part A: Molecular …, 1992 - Elsevier
… self-association of crystal violet and ethyl violet in aqueous solution has been studied using … 3970 M-’ and 1180 M-’ for ethyl violet. Although not imposed by the numerical analysis of the …
Number of citations: 60 www.sciencedirect.com
R Yahya, A Shah, T Kokab, N Ullah, MK Hakeem… - ACS …, 2022 - ACS Publications
… In this work, a simple and sensitive electrochemical method was developed to determine ethyl violet (EV) dye in aqueous systems by using square wave anodic strip** voltammetry (…
Number of citations: 9 pubs.acs.org
S Yariv, DK Ghosh, LG Hepler - Journal of the Chemical Society …, 1991 - pubs.rsc.org
Adsorption of two cationic dyes, crystal violet (CV) and ethyl violet (EV), by kaolinite has been investigated by normal and comparative electronic spectroscopy. It was found that …
Number of citations: 56 pubs.rsc.org
WLW Lee, CS Lu, HP Lin, JY Chen, CC Chen - Journal of the Taiwan …, 2014 - Elsevier
… In this current study, the ethyl violet (EV) dye degradation process is prepared under an anaerobic condition to mimic the photo-Kolbe reaction. Most interestingly, both photocatalytic …
Number of citations: 27 www.sciencedirect.com

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